1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride
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Overview
Description
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride typically involves the reaction of diphenylamine with an isocyanate derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. This compound may also modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(3-pyrrolidinyl)urea: Lacks the hydrochloride component but shares similar structural features.
1,1-Diphenyl-3-(3-pyrrolidinyl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
1,1-Diphenyl-3-(3-pyrrolidinyl)carbamate: Features a carbamate group instead of a urea group.
Uniqueness
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is unique due to its specific combination of the pyrrolidine ring and the urea moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
19985-27-4 |
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Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1,1-diphenyl-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C17H19N3O.ClH/c21-17(19-14-11-12-18-13-14)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,19,21);1H |
InChI Key |
GOSFTVYENSKUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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